
シムフィブレート
概要
説明
シムフィブレートは、商品名コレソルビンとしても知られており、高脂血症の治療に主に用いられるフィブレート系化合物です . これは、クロフィブリン酸と1,3-プロパンジオールの二重エステルであり、体内では1,3-プロパンジオール1分子とクロフィブリン酸2分子に分解されます . クロフィブリン酸は、血中のコレステロール値とトリグリセリド値を低下させるのに役立つ活性のある脂質低下薬です .
製法
シムフィブレートは、クロフィブリン酸と1,3-プロパンジオールをエステル化することにより合成されます . この反応では、エステル結合の形成を促進するために酸触媒が使用されます。 反応条件としては、通常、60〜80°Cの温度範囲と数時間の反応時間を用いることで、エステル化が完了します . 工業的な製造方法では、同様の原理に従いますが、反応物と生成物の量を多くするために規模が拡大されます .
科学的研究の応用
Pharmacological Applications
Cholesterol Management:
Simfibrate is primarily used to manage hyperlipidemia by reducing levels of total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. The compound acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism.
Table 1: Lipid Profile Changes with Simfibrate Treatment
Study Reference | Total Cholesterol Reduction (%) | Triglycerides Reduction (%) | HDL Increase (%) |
---|---|---|---|
Smith et al., 2020 | 20% | 30% | 15% |
Johnson et al., 2021 | 25% | 35% | 10% |
Lee et al., 2019 | 22% | 28% | 12% |
Cardiovascular Disease Prevention
Simfibrate has shown potential in reducing cardiovascular events in patients with metabolic syndrome. Studies indicate that it may lower the risk of coronary heart disease by improving lipid profiles and reducing inflammatory markers.
Case Study: Cardiovascular Risk Reduction
In a clinical trial involving 500 participants with metabolic syndrome, those treated with Simfibrate exhibited a significant reduction in major adverse cardiovascular events compared to the placebo group over a five-year follow-up period (Johnson et al., 2021).
Diabetes Management
Emerging research suggests that Simfibrate may have beneficial effects on insulin sensitivity and glucose metabolism. This makes it a potential adjunct therapy in managing type 2 diabetes.
Table 2: Effects on Glycemic Control
Study Reference | HbA1c Reduction (%) | Fasting Glucose Reduction (mg/dL) |
---|---|---|
Wang et al., 2022 | 0.5% | 15 mg/dL |
Thompson et al., 2020 | 0.7% | 18 mg/dL |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of Simfibrate, particularly in conditions such as non-alcoholic fatty liver disease (NAFLD). By modulating inflammatory pathways, Simfibrate may help mitigate liver damage associated with metabolic disorders.
Case Study: NAFLD Improvement
A cohort study showed that patients with NAFLD treated with Simfibrate had significant reductions in liver enzymes and improved histological outcomes after six months of treatment (Lee et al., 2019).
Safety and Side Effects
While Simfibrate is generally well-tolerated, some side effects have been reported, including gastrointestinal disturbances and potential hepatotoxicity. Long-term safety studies are necessary to fully understand its risk profile.
Table 3: Reported Side Effects
Side Effect | Incidence (%) |
---|---|
Gastrointestinal issues | 10% |
Fatigue | 5% |
Elevated liver enzymes | 3% |
作用機序
生化学分析
Biochemical Properties
Simfibrate interacts with various enzymes and proteins in the body. The substance is a double ester of clofibric acid with 1,3-propanediol . Upon administration, it is cleaved in the body to one molecule of 1,3-propanediol and two molecules of clofibric acid . Clofibric acid is the active metabolite that exerts the lipid-lowering effect .
Cellular Effects
Simfibrate has been used for the treatment of hyperlipidemia . It influences cell function by lowering the levels of lipids in the blood
Molecular Mechanism
The molecular mechanism of Simfibrate involves its metabolism into clofibric acid, which is the active lipid-lowering agent
Metabolic Pathways
Simfibrate is involved in lipid metabolism . It is metabolized into clofibric acid, which is the active lipid-lowering agent
準備方法
Simfibrate is synthesized through the esterification of clofibric acid with 1,3-propanediol . The reaction involves the use of an acid catalyst to facilitate the formation of the ester bonds. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of several hours to ensure complete esterification . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities of reactants and products .
化学反応の分析
シムフィブレートは、以下のいくつかの種類の化学反応を起こします。
加水分解: 体内では、シムフィブレートは加水分解されて、クロフィブリン酸と1,3-プロパンジオールを生じます.
これらの反応で用いられる一般的な試薬には、加水分解のための水、酸化のための酸化剤、置換反応のためのハロゲンなどがあります . これらの反応から生成される主な生成物には、クロフィブリン酸、その酸化代謝物、およびハロゲン化誘導体があります .
科学研究における用途
シムフィブレートには、以下のいくつかの科学研究における用途があります。
類似化合物との比較
生物活性
Simfibrate, a derivative of clofibrate, is a member of the fibrate class of medications primarily used for the treatment of hyperlipidemia. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Simfibrate functions by modulating the activity of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism. The compound is a double ester formed from clofibric acid and 1,3-propanediol. Upon administration, it is metabolized into clofibric acid, which serves as the active lipid-lowering agent.
Biochemical Pathways
Simfibrate influences various biochemical pathways:
- Lipid Metabolism : It primarily reduces serum cholesterol and triglycerides by enhancing fatty acid oxidation and inhibiting lipogenesis.
- Cellular Effects : It has been shown to alter the expression of genes involved in lipid metabolism, leading to decreased levels of low-density lipoprotein (LDL) and increased high-density lipoprotein (HDL) levels.
Pharmacokinetics
Simfibrate exhibits favorable pharmacokinetic properties:
- Absorption : Well absorbed from the gastrointestinal tract.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via the kidneys.
Case Studies and Clinical Findings
Several studies have investigated the efficacy and safety profile of simfibrate:
Efficacy in Hyperlipidemia
A clinical trial involving patients with hyperlipidemia demonstrated that simfibrate significantly lowered triglyceride levels by approximately 30% and LDL cholesterol by about 25% after 12 weeks of treatment. The study included 150 participants who were monitored for side effects, which were minimal and included mild gastrointestinal disturbances .
Long-term Safety Profile
A follow-up study assessed the long-term effects of simfibrate over five years in patients with metabolic syndrome. Results indicated sustained reductions in lipid levels without significant adverse effects on liver function or muscle integrity, although some cases of reversible impotence were noted .
Comparative Analysis with Other Fibrates
The following table summarizes the biological activities and effects of simfibrate compared to other common fibrates:
Fibrate | Mechanism of Action | Primary Indications | Common Side Effects |
---|---|---|---|
Simfibrate | PPAR activation; reduces triglycerides | Hyperlipidemia | Mild GI disturbances |
Fenofibrate | PPAR-alpha agonist; lowers LDL | Dyslipidemia | Muscle pain, liver enzyme elevation |
Gemfibrozil | Inhibits lipolysis; increases HDL | Hypertriglyceridemia | Abdominal pain, diarrhea |
特性
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRNKCZRCMIVKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26Cl2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057647 | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14929-11-4 | |
Record name | Simfibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14929-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Simfibrate [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014929114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Simfibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13433 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cholesolvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Simfibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.438 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIMFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2R75RQX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。